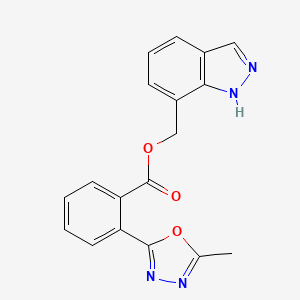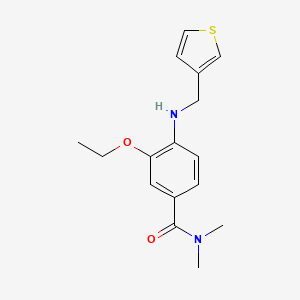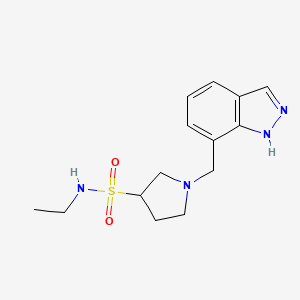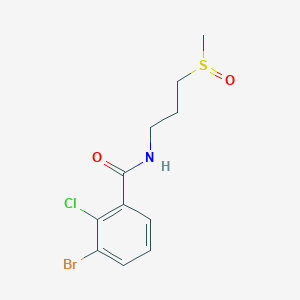
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MTSB belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
作用机制
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This leads to a disruption of the signaling pathway that the kinase is involved in, which can result in a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of specific signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences and may require additional experimentation to confirm the specificity of the compound.
未来方向
There are several potential future directions for research on 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, including:
1. Investigating the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring the use of this compound in combination with other compounds to enhance its efficacy and specificity.
3. Studying the effects of this compound on other signaling pathways and cellular processes to identify additional potential therapeutic targets.
4. Developing more potent and selective analogs of this compound for use in scientific research and potential therapeutic applications.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to selectively inhibit the activity of certain protein kinases, which can have a variety of biochemical and physiological effects on the cell. While there are both advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this compound that could lead to new therapeutic applications.
合成方法
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with N,N-dimethylthioformamide to form the intermediate 2-methoxy-N,N-dimethyl-4-nitrobenzenesulfonamide. The intermediate is then reduced with sodium dithionite to form the final product, this compound.
科学研究应用
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide has been used in scientific research for its potential to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This compound has been shown to selectively inhibit the activity of certain protein kinases, such as JNK and p38, which are involved in the regulation of cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-16(2)21(17,18)14-7-6-11(9-13(14)19-3)15-10-12-5-4-8-20-12/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQIUBNNPLQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)


![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)